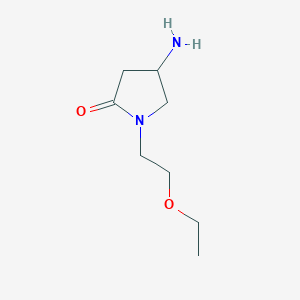
4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone
説明
“4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone” is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 .
Physical And Chemical Properties Analysis
“4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone” is a solid compound . Its specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Bioactivity Studies
Research on derivatives of tetramic acid, closely related to 4-Amino-1-(2-ethoxyethyl)-2-pyrrolidinone, has shown that these compounds exhibit a range of bioactivities. Specifically, studies have demonstrated that certain 4-amino tetramic acid derivatives possess herbicidal activity against Arabidopsis thaliana at low concentrations and fungicidal activity against Pythium sp. This indicates the potential of these derivatives for agricultural applications, particularly in the development of new herbicides and fungicides (Liu et al., 2014).
Synthesis of Functionalized Pyrrolidines
A gold-catalyzed approach has been employed to synthesize pyrrolin-4-ones from amino acids under mild conditions. These pyrrolin-4-ones serve as valuable intermediates for the synthesis of functionalized pyrrolidines and other natural products. The use of gold(III) oxide as a catalyst facilitates moderate to total stereocontrol during the cyclization process, highlighting an efficient method for the synthesis of complex pyrrolidine structures (Gouault et al., 2009).
Development of DNA-binding Polyamides
The introduction of the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) amino-protecting group has facilitated the synthesis of pyrrole–imidazole polyamides. These compounds are synthesized through an efficient solid-phase method, demonstrating the potential of this amino-protecting group in the preparation of DNA-binding polyamides. Such developments could have implications for gene regulation and therapeutic interventions (Choi et al., 2003).
Organocatalysis
Hydroxyproline-derived amino acids and amino amides, bearing functional groups at position four of the pyrrolidine ring, have been reviewed for their applications as organocatalysts in asymmetric reactions. These catalysts demonstrate significant potential in various organic reactions, including aldol reactions and Michael additions, under both homogeneous and heterogeneous conditions. Such organocatalysts, especially those that are recyclable, represent a valuable tool for green chemistry and technology applications (Zlotin, 2015).
Antioxidant Activity
A study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, synthesized through three-component reactions, revealed one compound, in particular, to be a promising radical scavenger. This compound exhibited significant antioxidant activity, comparable to that of conventional antioxidants, in both polar and non-polar environments. This finding suggests its potential as a HO˙ radical scavenger in physiological environments, highlighting the therapeutic and protective potential of these derivatives against oxidative stress (Nguyen et al., 2022).
特性
IUPAC Name |
4-amino-1-(2-ethoxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-4-3-10-6-7(9)5-8(10)11/h7H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBFAAAKPBZYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CC(CC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)
![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)
![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)


![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)